molecular formula C17H17N3O B2552717 N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-1-naphthamide CAS No. 1171089-92-1

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-1-naphthamide

Cat. No. B2552717
CAS RN: 1171089-92-1
M. Wt: 279.343
InChI Key: USXAGNWFFNQGHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-1-naphthamide" involves the formation of heterocyclic systems through condensation reactions. In one study, the synthesis of naphtho[1,2-e]pyrazolo[5,1-b][1,3]oxazine was achieved by condensing 1-dimethylaminomethyl-2-naphthols with bromopyrazoles. This process suggests the formation of a highly reactive o-methylenequinone intermediate from the naphthalene series, which could be relevant to the synthesis of related naphthamide derivatives .

Molecular Structure Analysis

Although the specific molecular structure analysis of "this compound" is not detailed in the provided papers, the structure of related compounds such as naphtho[1,2-e]pyrazolo[5,1-b][1,3]oxazine has been successfully synthesized, indicating the possibility of complex heterocyclic systems in the target molecule. The presence of a pyrazole ring and a naphthyl group in the target molecule suggests a rigid and planar structure, which could influence its chemical reactivity and physical properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the conversion of 2-methyl-1,4-naphthoquinone into 3-(acylmethyl) derivatives using appropriate N-ylides. These derivatives can be further cyclized to form naphtho[2,3-c]pyran-5,10-diones through treatment with bromine and subsequent dehydrobromination with triethylamine. Such reactions demonstrate the potential for complex transformations in the synthesis of naphthamide derivatives and may provide insight into the chemical reactions that "this compound" could undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" are not directly reported in the provided papers. However, the synthesis of related compounds such as naphtho[2,3-c]pyran-5,10-diones and their chromogenic properties in acid media suggest that the target compound may also exhibit distinct color changes under various conditions. This could be indicative of its physical properties, such as solubility and stability, as well as its potential applications in colorimetric assays or as a chromophore .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Characterization of Pyrazole Derivatives

Novel Schiff-base ligands, including those involving pyrazole rings, have been synthesized for complexation with metals, demonstrating the versatility of pyrazole derivatives in forming compounds with potential applications in material science and catalysis (Moreira et al., 2021). These studies emphasize the synthetic accessibility and the rich chemistry of pyrazole-containing compounds, suggesting a broad scope for designing new materials and catalysts.

Biological Activities

Cytotoxic Activities

Carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds structurally related to N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-1-naphthamide, have shown potent cytotoxic activities against various cancer cell lines (Deady et al., 2003). These findings highlight the potential of pyrazole derivatives as leads for the development of new anticancer agents.

Antitumor Evaluation of Derivatives

The antitumor activities of various derivatives, including pyrazole and coumarin-based compounds, have been assessed, revealing promising in vitro antitumor activities in cell line assays (Refat et al., 2015). This underscores the therapeutic potential of such derivatives in cancer treatment.

Material Science Applications

Photophysical Studies of Pyrazolone Ligands

The tuning of triplet energy levels in pyrazolone-based ligands to match the energy levels of europium(III) enhances the emission intensity of europium complexes, offering prospects for the development of materials with improved luminescent properties (Shi et al., 2005). This research demonstrates the application of pyrazole derivatives in the design of luminescent materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that “N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-1-naphthamide” is involved in. Pyrazole derivatives are known to have diverse biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities .

Future Directions

The future directions for research on “N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-1-naphthamide” would likely involve further exploration of its synthesis, properties, and potential applications. Given the diverse biological activities of pyrazole derivatives, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12-14(11-20(2)19-12)10-18-17(21)16-9-5-7-13-6-3-4-8-15(13)16/h3-9,11H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXAGNWFFNQGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC(=O)C2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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